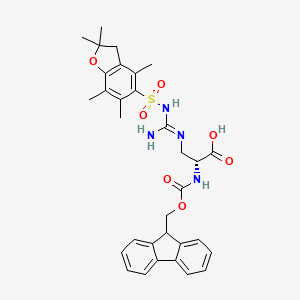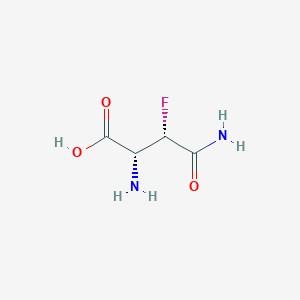
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features both amino and fluoro functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the fluorination of a precursor molecule followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts in industrial settings can also enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
(2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved often include key metabolic or signaling routes that are crucial for cellular functions.
類似化合物との比較
Similar Compounds
(2R,3S)-3-methyloxiran-2-yl phosphonic acid: Known for its antibacterial properties.
(2R,3R)-dihydroquercetin: Noted for its antioxidant activity.
Uniqueness
What sets (2R,3S)-2,4-Diamino-3-fluoro-4-oxobutanoic acid apart from similar compounds is its unique combination of amino and fluoro groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where specific chemical modifications are required.
特性
分子式 |
C4H7FN2O3 |
|---|---|
分子量 |
150.11 g/mol |
IUPAC名 |
(2R,3S)-2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10)/t1-,2-/m0/s1 |
InChIキー |
WCDMRIWUCBOWJP-LWMBPPNESA-N |
異性体SMILES |
[C@H]([C@@H](C(=O)N)F)(C(=O)O)N |
正規SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
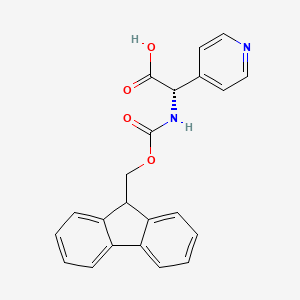
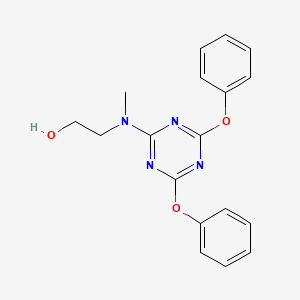
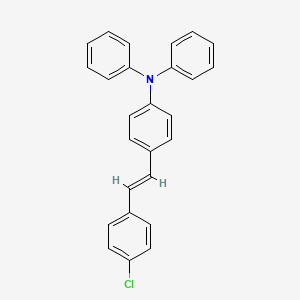
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
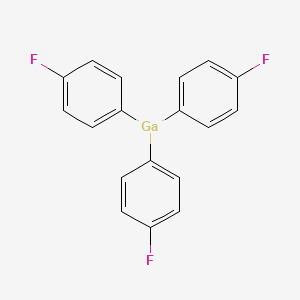
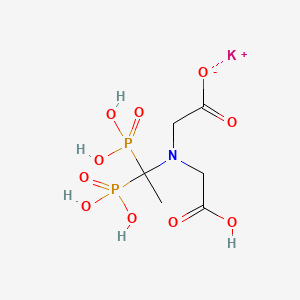
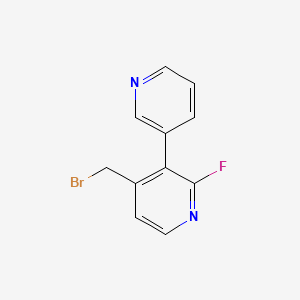
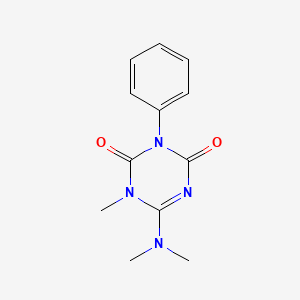

![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
